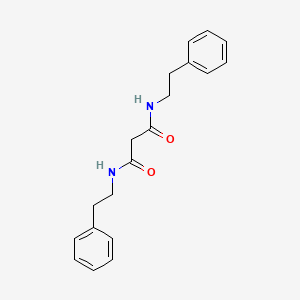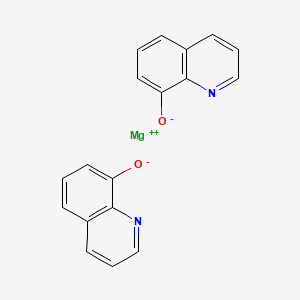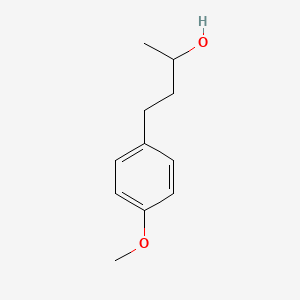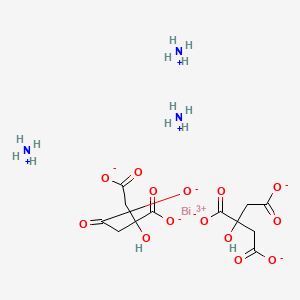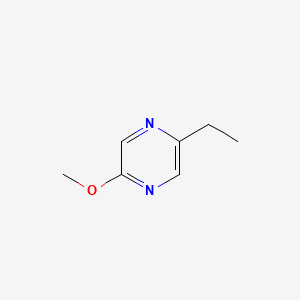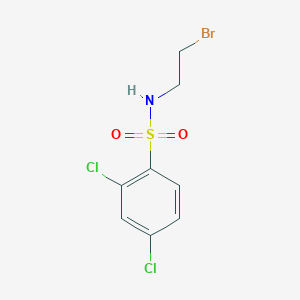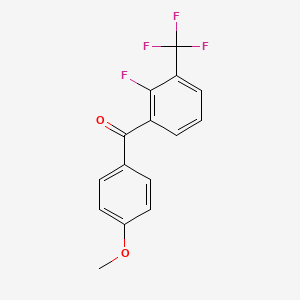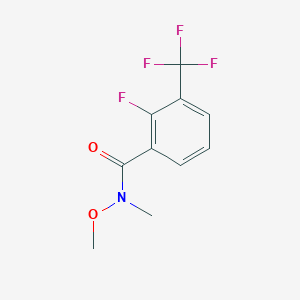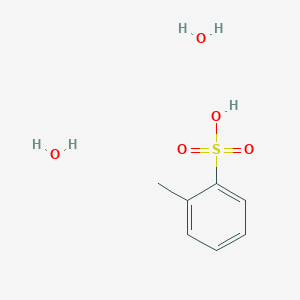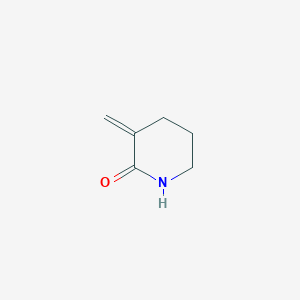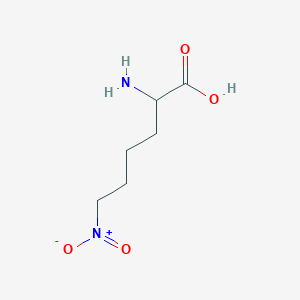
2-Amino-6-nitrohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-nitrohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the nitration of hexanoic acid to form 6-nitrohexanoic acid, which is then subjected to reductive amination to introduce the amino group, resulting in 2-Amino-6-nitrohexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-nitrohexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-6-aminohexanoic acid.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-6-nitrohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-nitrohexanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it binds to human arginase I through multiple nitro-metal coordination interactions in the binuclear manganese cluster . This binding can inhibit the enzyme’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitrohexanoic acid: Lacks the amino group but shares the nitrohexanoic acid backbone.
2-Aminoheptanedioic acid: Similar structure but with different functional groups.
2-Amino-6-boronohexanoic acid: Contains a boronic acid group instead of a nitro group.
Uniqueness
2-Amino-6-nitrohexanoic acid is unique due to the presence of both an amino and a nitro group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes through nitro-metal coordination interactions further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
68314-04-5 |
|---|---|
Formule moléculaire |
C28H23ClN2O5 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32)/t22-,27+/m0/s1 |
Clé InChI |
JIZOONXWVOABDX-WXVAWEFUSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](O1)[C@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
SMILES |
C(CC[N+](=O)[O-])CC(C(=O)O)N |
SMILES canonique |
C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Séquence |
X |
Synonymes |
(S)-2-amino-6-nitrohexanoic acid 2-amino-6-nitrocaproic acid 2-amino-6-nitrohexanoic acid 6-nitronorleucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


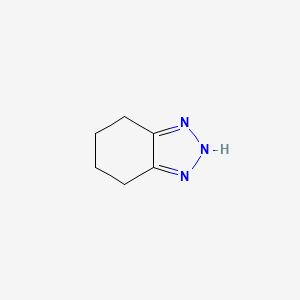
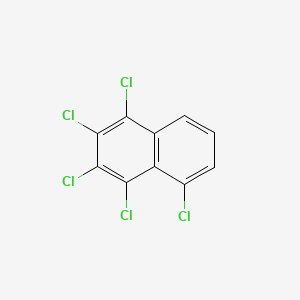
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
